![molecular formula C9H17NO3 B1266812 2-{[(Propan-2-ylidene)amino]oxy}hexanoic acid CAS No. 5001-38-7](/img/structure/B1266812.png)
2-{[(Propan-2-ylidene)amino]oxy}hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-{[(Propan-2-ylidene)amino]oxy}hexanoic acid and its derivatives has been achieved through several methodologies. For instance, (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid (AAHA), a derivative, was synthesized from (S)-(−)-6-amino-2-{[(benzyloxy)carbonyl] amino}hexanoic acid in good overall yield, showcasing the compound's synthetic accessibility (Adamczyk & Reddy, 2001).
Molecular Structure Analysis
Molecular structure analysis of related compounds, like 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, through X-ray diffraction, provides insights into the conformational dynamics of similar molecular frameworks. These studies reveal the stereochemistry and spatial arrangements significant for understanding the behavior of 2-{[(Propan-2-ylidene)amino]oxy}hexanoic acid at the molecular level (Nitek et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving 2-{[(Propan-2-ylidene)amino]oxy}hexanoic acid derivatives have shown the versatility of this compound. The oxidative aminomercuriation of prop-2-ynol, for instance, indicates the compound's reactivity and potential for creating various functionalized derivatives, which could have implications for further synthetic applications and the study of chemical properties (Barluenga, Aznar, & Liz, 1986).
Physical Properties Analysis
The physical properties of 2-{[(Propan-2-ylidene)amino]oxy}hexanoic acid and its derivatives are crucial for their potential applications. These properties include solubility, melting points, and stability under various conditions. While specific studies on the physical properties of 2-{[(Propan-2-ylidene)amino]oxy}hexanoic acid were not found, research on similar compounds can provide a baseline understanding of what might be expected from this compound in terms of physical behavior.
Chemical Properties Analysis
The chemical properties of 2-{[(Propan-2-ylidene)amino]oxy}hexanoic acid, such as its reactivity with different chemical agents, stability under various chemical conditions, and its ability to undergo specific chemical transformations, are of significant interest. Studies have shown that derivatives of similar compounds exhibit interesting chelating behaviors, suggesting potential for 2-{[(Propan-2-ylidene)amino]oxy}hexanoic acid in applications requiring specific chemical reactivity or binding capabilities (Dobosz et al., 1998).
Applications De Recherche Scientifique
Odor Detection and Interactions
- Odor Detection and Mixture Summation : Research on homologous carboxylic acids like hexanoic acid indicates that detection probabilities for mixtures and their unmixed components vary based on carbon-chain length. In mixtures with unrelated compounds, medium-chain acids like hexanoic acid show subadditive interactions across a range of concentrations, influencing odor perception and detection (Miyazawa et al., 2009).
Biological and Pharmacological Properties
- Antioxidant Status in Patients : Studies suggest that certain anesthetics, like isoflurane, contribute to increasing the antioxidant status in patients during minor elective surgery, potentially involving compounds related to hexanoic acid (Braz et al., 2015).
- Decontamination Properties : Hexanoic acid-related compounds like hexafluorine have been used for emergent decontamination of hydrofluoric acid eye and skin splashes, indicating their potential utility in acute emergency response scenarios (Mathieu et al., 2001).
Dietary Implications and Health
- Advanced Glycation End Products : Compounds related to hexanoic acid have been found in roasted meat as advanced glycation end products (AGEs) of creatinine. These AGEs are associated with metabolic disorders, and their levels are influenced by dietary choices, which can have implications for health, especially in patients with conditions like diabetes (Kunert et al., 2013).
Biomonitoring and Exposure
- Exposure Monitoring : Studies on urinary 2,5-hexanedione (related to hexanoic acid) are crucial for biomonitoring workers exposed to n-hexane, especially in industries like shoe manufacturing. This demonstrates the importance of hexanoic acid-related compounds in occupational health and safety (dos Santos et al., 2002).
Safety And Hazards
Propriétés
IUPAC Name |
2-(propan-2-ylideneamino)oxyhexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-4-5-6-8(9(11)12)13-10-7(2)3/h8H,4-6H2,1-3H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZPGQYFIRIGPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)ON=C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60291816 |
Source


|
| Record name | 2-(Propan-2-ylideneamino)oxyhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60291816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Propan-2-ylidene)amino]oxy}hexanoic acid | |
CAS RN |
5001-38-7 |
Source


|
| Record name | NSC78397 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78397 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Propan-2-ylideneamino)oxyhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60291816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

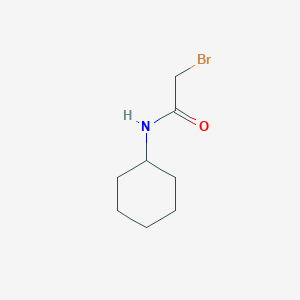
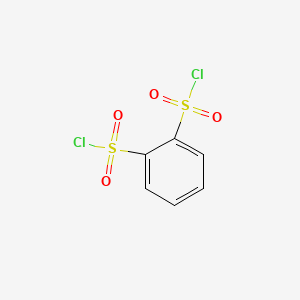
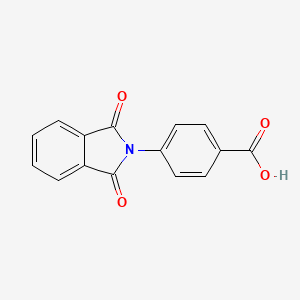
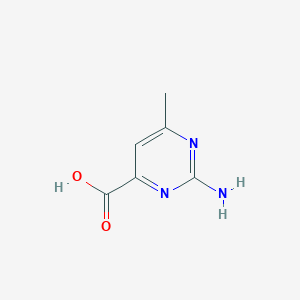
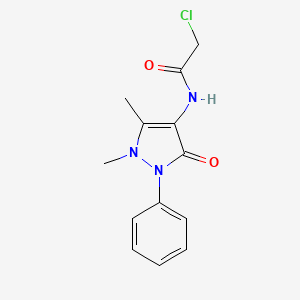
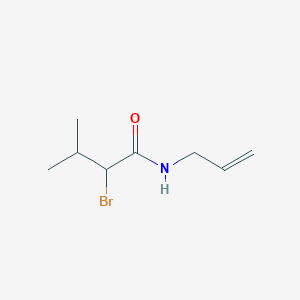

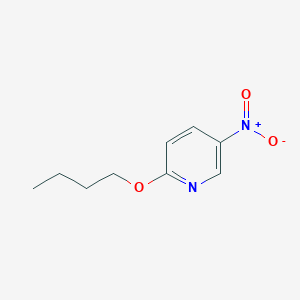
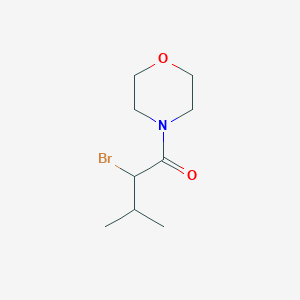
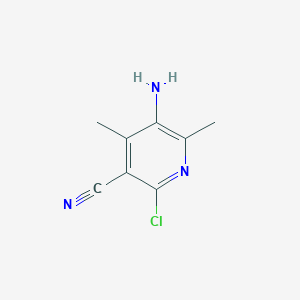
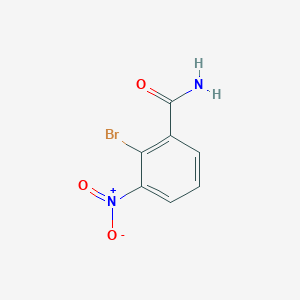
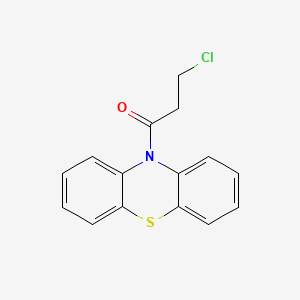
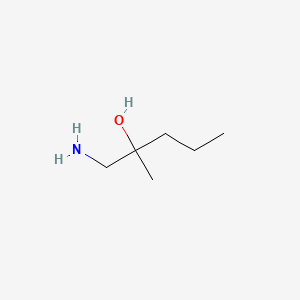
![1,2,4-Triazolo[4,3-a]pyrazine](/img/structure/B1266753.png)